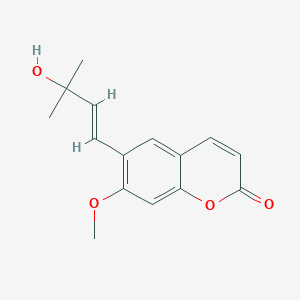
3-Methyl-3-ethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-ethyldecane, also known as MED, is a branched alkane with the chemical formula C13H28. It is a colorless liquid with a boiling point of 215°C and is commonly used in scientific research as a reference compound for the analysis of complex mixtures.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis :
- Zhu et al. (2003) developed a phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate, which could be relevant for compounds similar to 3-Methyl-3-ethyldecane in organic synthesis (Zhu, Lan, & Kwon, 2003).
- The work of He et al. (2003) on regioselective and stereoselective ruthenium-catalyzed hydrovinylation might provide insights into reactions involving compounds like 3-Methyl-3-ethyldecane (He, Yi, & Donaldson, 2003).
Material Science and Polymer Chemistry :
- Sato, Tanaka, & Kaeriyama (1986) explored the electrochemical properties of poly(3-methylthiophene), which could be relevant for understanding the electrical behavior of similar compounds (Sato, Tanaka, & Kaeriyama, 1986).
- Kobayashi, Pitet, & Hillmyer (2011) investigated the ring-opening metathesis polymerization of 3-substituted cyclooctenes, potentially offering insights into the polymerization behavior of 3-Methyl-3-ethyldecane-related structures (Kobayashi, Pitet, & Hillmyer, 2011).
Environmental Chemistry :
- Yeh & Novak (1994) studied the biodegradation of gasoline oxygenates, including compounds structurally similar to 3-Methyl-3-ethyldecane, in various soils under different conditions (Yeh & Novak, 1994).
Fuel and Energy Research :
- The study by Wang et al. (2016) on the density and viscosity of n-hexadecane and fatty acid methyl esters could provide useful data for the physical properties of 3-Methyl-3-ethyldecane in fuel applications (Wang, Wang, & Chen, 2016).
Propiedades
Número CAS |
17312-66-2 |
|---|---|
Nombre del producto |
3-Methyl-3-ethyldecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
3-ethyl-3-methyldecane |
InChI |
InChI=1S/C13H28/c1-5-8-9-10-11-12-13(4,6-2)7-3/h5-12H2,1-4H3 |
Clave InChI |
XIVQUUGRQDHITC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(CC)CC |
SMILES canónico |
CCCCCCCC(C)(CC)CC |
Sinónimos |
3-Ethyl-3-methyldecane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



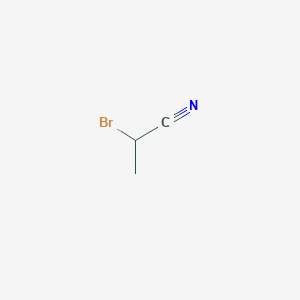
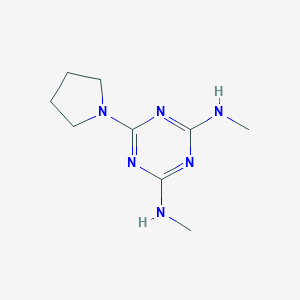
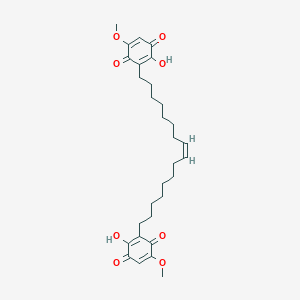
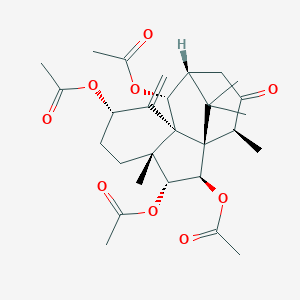
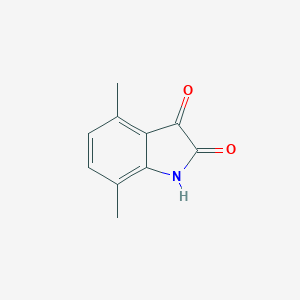
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
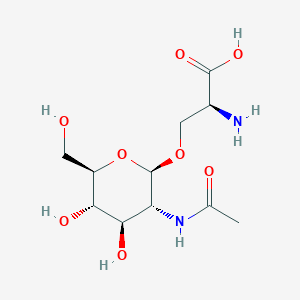

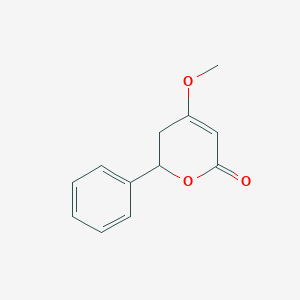
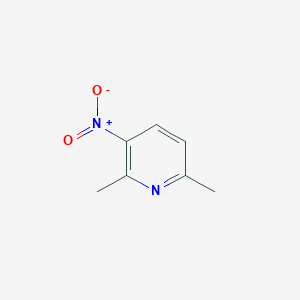
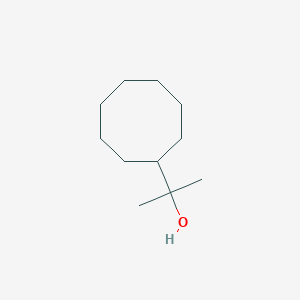
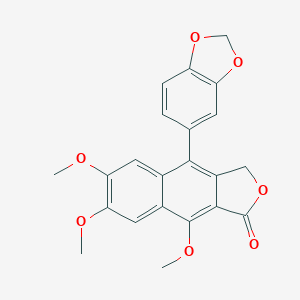
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
